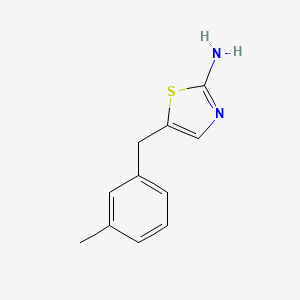

5-(3-Methylbenzyl)-1,3-thiazol-2-amine

Description

Significance and Versatility of the Thiazole (B1198619) Nucleus in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govglobalresearchonline.net Its unique structural and electronic properties allow it to act as a versatile scaffold, capable of engaging in various biological interactions. The thiazole nucleus is not merely a synthetic curiosity; it is a privileged structure found in a multitude of natural products, most notably in Vitamin B1 (Thiamine), and is an integral component of the penicillin antibiotic core structure. eurekaselect.comscholarsresearchlibrary.com

The significance of the thiazole moiety is underscored by its presence in numerous clinically approved drugs across a wide therapeutic spectrum. globalresearchonline.net For instance, compounds like Dasatinib and Dabrafenib, which feature a thiazole ring, are used in oncology. nih.gov Other examples include Ritonavir, an antiretroviral agent, and Nitazoxanide, an antiparasitic drug, highlighting the scaffold's broad utility. globalresearchonline.neteurekaselect.com The ability of the thiazole ring to be modified at various positions allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, leading to the development of agents with activities including anticancer, antimicrobial, anti-inflammatory, antifungal, and anticonvulsant effects. nih.govmdpi.comresearchgate.net This adaptability makes the thiazole nucleus a subject of continuous and intensive research in the quest for novel therapeutic agents. globalresearchonline.net

Overview of 2-Aminothiazole (B372263) Derivatives in Contemporary Chemical Synthesis and Biological Evaluation

Among the various classes of thiazole-containing compounds, 2-aminothiazole derivatives have emerged as a particularly promising and extensively studied group. nih.govresearchgate.net The 2-aminothiazole (2-AT) core is recognized as an active pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net The presence of an exocyclic amino group provides a key site for chemical modification, allowing for the construction of large libraries of compounds for biological screening. researchgate.net

The synthesis of 2-aminothiazoles is often achieved through the well-established Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea (B124793) derivative. nih.govanalis.com.my This method and its variations are highly efficient for creating a diverse range of substituted 2-aminothiazoles. mdpi.com

Contemporary research extensively documents the biological evaluation of these derivatives against numerous diseases. scholarsresearchlibrary.commdpi.com Scientific literature shows that modifying the substituents on the 2-amino group and the thiazole ring can lead to potent and selective inhibitors for various biological targets. nih.gov These compounds have demonstrated a wide array of pharmacological activities, including:

Anticancer Activity : Many 2-aminothiazole analogs exhibit potent inhibitory activity against a range of human cancer cell lines, such as those for breast, lung, colon, and leukemia. mdpi.comnih.gov

Antimicrobial Activity : Derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing efficacy comparable to standard drugs. analis.com.mynih.gov

Anti-inflammatory Activity : Certain compounds have shown significant anti-inflammatory effects in both in vitro and in vivo models. globalresearchonline.netmdpi.com

Antimycobacterial and Antiplasmodial Activity : Specific series of 2-aminothiazole derivatives have been evaluated for their potential to treat tuberculosis and malaria. nih.govresearchgate.net

While the 2-aminothiazole scaffold is a valuable starting point for drug discovery, it is also noted for being a potential "frequent hitter" in high-throughput screening, necessitating careful validation of its biological activity. researchgate.netacs.org

Specific Focus on 5-(3-Methylbenzyl)-1,3-thiazol-2-amine: A Comprehensive Academic Perspective

This article now narrows its focus to the specific compound This compound . While extensive, dedicated research on this particular molecule is not widely available in public literature, a comprehensive academic perspective can be constructed by examining its structure in the context of its chemical class.

The compound belongs to the family of 2-amino-5-benzyl-1,3-thiazoles. Its fundamental properties are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| CAS Number | Not Available |

| Synonyms | 5-(m-methylbenzyl)thiazol-2-amine |

From an academic standpoint, the structure of this compound is of interest for several reasons. The 5-benzyl group is a common feature in medicinally relevant thiazoles. Research into related compounds, such as N-acylated 2-amino-5-R-benzyl-1,3-thiazoles, has shown that this core can be used as a template for developing agents with potential anticancer activity. nih.gov The substitution pattern—a benzyl (B1604629) group at position 5 and an amino group at position 2—provides two distinct points for synthetic modification to explore structure-activity relationships (SAR).

The "3-methylbenzyl" (or m-methylbenzyl) substituent itself is a lipophilic group that can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The position of the methyl group on the benzene (B151609) ring can subtly alter the molecule's conformation and electronic distribution, which could be critical for specific receptor binding. While direct biological data for this compound is scarce, the established and diverse biological activities of the broader 2-aminothiazole class suggest that this compound could be a candidate for evaluation in various screening programs, particularly in oncology and infectious diseases. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-2-4-9(5-8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQBSRMDCGCJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970672 | |

| Record name | 5-[(3-Methylphenyl)methyl]-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-69-7, 300827-54-7 | |

| Record name | 5-[(3-Methylphenyl)methyl]-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Structural Modification of 5 3 Methylbenzyl 1,3 Thiazol 2 Amine

N-Acylation and N-Alkylation of the 2-Amino Group

The exocyclic amino group at the C-2 position of the thiazole (B1198619) ring is a primary target for derivatization. Its nucleophilic character allows for straightforward N-acylation and N-alkylation reactions, enabling the introduction of a diverse array of functional groups and the formation of various linkages, such as amides and ureas.

Synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)carboxamide Derivatives

The synthesis of N-acylated derivatives is a common strategy to modify the 2-aminothiazole (B372263) core. Carboxamides of 5-benzyl-1,3-thiazol-2-amines are typically prepared through the reaction of the parent amine with an appropriate acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent.

A general synthetic route involves reacting 2-amino-5-(3-methylbenzyl)-1,3-thiazole with a selected acid chloride in an inert solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. Alternatively, amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction between the amine and a carboxylic acid. This method is particularly useful for more complex or sensitive substrates.

Studies on related 5-benzylthiazole compounds have demonstrated the synthesis of a variety of carboxamide derivatives. For instance, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide was synthesized and studied for its biological effects. researchgate.net This highlights the feasibility of attaching complex heterocyclic carboxylic acids to the 2-amino group. The scope of this reaction is broad, allowing for the introduction of aliphatic, aromatic, and heterocyclic moieties. mdpi.comsemanticscholar.org

| R-COCl (Acylating Agent) | Resulting Carboxamide Derivative | Reaction Conditions |

| Benzoyl chloride | N-(5-(3-Methylbenzyl)-1,3-thiazol-2-yl)benzamide | Pyridine, Reflux |

| Acetyl chloride | N-(5-(3-Methylbenzyl)-1,3-thiazol-2-yl)acetamide | Triethylamine, Dioxane |

| Chloroacetyl chloride | 2-Chloro-N-(5-(3-Methylbenzyl)-1,3-thiazol-2-yl)acetamide | K2CO3, Dioxane nih.gov |

| 3,5-Dimethyl-1-benzofuran-2-carbonyl chloride | N-(5-(3-Methylbenzyl)-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Triethylamine, Dioxane researchgate.net |

| 4-Chlorobenzoyl chloride | N-(5-(3-Methylbenzyl)-1,3-thiazol-2-yl)-4-chlorobenzamide | Pyridine, Reflux |

Exploration of Other Amide and Urea (B33335) Linkages

Beyond simple carboxamides, the 2-amino group can be functionalized to form other important linkages, most notably ureas. Urea derivatives of 2-aminothiazoles have been explored extensively in medicinal chemistry. nih.gov The synthesis of N,N'-substituted ureas is typically achieved by reacting the 2-amino-5-(3-methylbenzyl)-1,3-thiazole with an appropriate isocyanate in an aprotic solvent. nih.govcyberleninka.ru This reaction is generally high-yielding and proceeds under mild conditions.

Another method involves the use of activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). The amine first reacts with CDI to form an activated carbamate (B1207046) intermediate, which then reacts with a second amine to yield the urea. This two-step, one-pot procedure is versatile and avoids the handling of potentially hazardous isocyanates. mdpi.com Research on analogous 2-aminobenzothiazoles shows that various alkyl and aryl isocyanates can be used to generate a library of urea derivatives. nih.gov

| Reagent | Resulting Linkage | General Structure |

| R-NCO (Isocyanate) | Urea | |

| Phosgene (followed by R-NH2) | Urea | |

| 1,1'-Carbonyldiimidazole (CDI) (followed by R-NH2) | Urea | |

| R-SO2Cl (Sulfonyl chloride) | Sulfonamide |

Modifications on the Benzyl (B1604629) Moiety

The benzyl group at the 5-position of the thiazole ring offers another key site for structural modification. Alterations to the phenyl ring, such as the introduction of various substituents or changing the position of the existing methyl group, can significantly impact the molecule's steric and electronic properties.

Introduction of Halogen, Alkyl, and Alkoxy Substituents on the Phenyl Ring

A common strategy for modifying the benzyl moiety is the introduction of substituents onto the phenyl ring. This is typically accomplished by starting with a correspondingly substituted benzyl derivative in the initial synthesis of the thiazole ring, commonly via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. For 5-benzylthiazoles, the synthesis would start from a substituted 1-halo-3-phenylpropan-2-one.

A variety of substituents, including halogens (F, Cl, Br), alkyl groups (e.g., methyl, ethyl), and alkoxy groups (e.g., methoxy), have been incorporated into the benzyl ring of related 2-aminothiazole structures. semanticscholar.org For example, the synthesis of 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine has been reported, demonstrating the feasibility of incorporating halogen atoms. researchgate.net These modifications can influence the compound's lipophilicity, electronic distribution, and potential for hydrogen bonding, which are critical determinants of its interaction with biological targets.

| Substituent (X) on Benzyl Ring | Compound Name | Precursor for Synthesis |

| 4-Chloro | 5-(4-Chlorobenzyl)-1,3-thiazol-2-amine | 1-Bromo-3-(4-chlorophenyl)propan-2-one |

| 4-Fluoro | 5-(4-Fluorobenzyl)-1,3-thiazol-2-amine | 1-Bromo-3-(4-fluorophenyl)propan-2-one |

| 4-Methoxy | 5-(4-Methoxybenzyl)-1,3-thiazol-2-amine | 1-Bromo-3-(4-methoxyphenyl)propan-2-one |

| 3,4-Dichloro | 5-(3,4-Dichlorobenzyl)-1,3-thiazol-2-amine | 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one |

| 3-(Trifluoromethyl) | 5-(3-(Trifluoromethyl)benzyl)-1,3-thiazol-2-amine | 1-Bromo-3-(3-(trifluoromethyl)phenyl)propan-2-one |

Positional Isomerism of the Methyl Group on the Benzyl Moiety

While direct comparative studies on this specific set of isomers are not extensively detailed, research on positional isomerism in related heterocyclic systems shows that such changes can significantly alter biological activity. The different steric bulk and electronic influence of the methyl group at each position can affect how the molecule fits into a binding pocket or interacts with other molecules. For example, a methyl group at the ortho position can induce a twist in the phenyl ring relative to the rest of the molecule, which would not be as pronounced with a meta or para substituent.

| Isomer | Structure | Key Precursor | Expected Conformational Difference |

| 5-(2-Methylbenzyl)-1,3-thiazol-2-amine | 2-Methylbenzyl chloride | Potential for steric hindrance, may cause torsion of the phenyl ring. | |

| 5-(3-Methylbenzyl)-1,3-thiazol-2-amine | 3-Methylbenzyl chloride | Asymmetric substitution, minimal steric hindrance with the thiazole core. | |

| 5-(4-Methylbenzyl)-1,3-thiazol-2-amine | 4-Methylbenzyl chloride | Symmetrical substitution, extends the molecular axis. |

Structural Elaboration via Hybrid Molecule Design

Hybrid molecule design involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially synergistic or multi-target activities. The this compound scaffold is a suitable candidate for inclusion in such designs.

One approach is to use the 2-amino group as a handle to attach another heterocyclic system via an amide or urea linker. For example, research has shown the synthesis of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides, effectively creating a thiazole-imidazole hybrid. semanticscholar.org Other studies have described the creation of benzothiazole-pyrazole and benzothiazole-triazepine hybrids. mdpi.com

Another strategy involves building a new ring system onto the existing thiazole core. For instance, the reaction of a 2-amino-5-acylthiazole derivative with dinucleophiles like 2-aminobenzothiazole (B30445) can lead to the formation of fused polycyclic systems, such as imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov These hybrid molecules combine the structural features of both parent moieties, which can lead to novel biological profiles. The rationale is to access new chemical space and potentially engage with multiple biological targets simultaneously. hilarispublisher.comnih.gov

| Hybrid Type | Linked Moiety | Linker Type | Rationale |

| Thiazole-Imidazole | Imidazole | Carboxamide | Combining pharmacophores to create multi-target agents. semanticscholar.org |

| Thiazole-Pyridine | Pyridine | Carbon-carbon bond | Expanding the heterocyclic system to explore new interactions. |

| Thiazole-Benzothiazole (fused) | Benzothiazole (B30560) | Fused ring system | Creating rigid, polycyclic structures with defined spatial arrangements. nih.gov |

| Thiazole-Hydroxamic Acid | Hydroxamic Acid | Alkanoic acid | Combining a metal-chelating group with the thiazole scaffold. hilarispublisher.com |

Conjugation with Other Heterocyclic Systems (e.g., Triazole, Oxadiazole, Pyrimidine)

The conjugation of this compound with other heterocyclic rings, such as triazoles, oxadiazoles, and pyrimidines, can lead to the development of novel compounds with potentially enhanced or new biological activities. These hybrid molecules often exhibit synergistic effects arising from the combined pharmacophoric features of the individual heterocyclic systems.

Triazole Conjugates:

The 1,2,4-triazole (B32235) ring is a common motif in pharmacologically active compounds. One proposed synthetic route to conjugate a triazole moiety to the 2-amino group of this compound involves a multi-step sequence. Initially, the 2-amino group can be acylated with chloroacetyl chloride to yield an N-(5-(3-methylbenzyl)thiazol-2-yl)-2-chloroacetamide intermediate. This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. Subsequent cyclization of the hydrazide with an appropriate orthoformate in the presence of a catalyst would yield the desired triazole conjugate.

Another approach could involve the reaction of the 2-amino group with a pre-formed triazole derivative bearing a suitable leaving group. For instance, a reaction with a halogenated triazole in the presence of a base could lead to the formation of a C-N bond between the thiazole and triazole rings.

| Derivative | Proposed Structure | Method of Conjugation | Potential Biological Activity |

|---|---|---|---|

| 1 | 5-(3-Methylbenzyl)-N-(4H-1,2,4-triazol-4-yl)-1,3-thiazol-2-amine | Reaction of the 2-amino group with a triazole precursor | Antifungal, Antimicrobial |

| 2 | 1-(5-(3-Methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate | Cycloaddition reaction involving an azide (B81097) derivative of the parent compound | Anticancer, Antiviral |

Oxadiazole Conjugates:

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in drug discovery. A plausible method for the synthesis of an oxadiazole conjugate involves the conversion of the 2-amino group into a hydrazide, similar to the triazole synthesis. This hydrazide can then be cyclized with various reagents, such as carbon disulfide in the presence of a base, followed by oxidation to yield the 1,3,4-oxadiazole-2-thione. Alternatively, reaction with an acyl chloride followed by dehydrative cyclization can afford 2,5-disubstituted 1,3,4-oxadiazoles.

Research on similar 5-benzyl-1,3,4-oxadiazol-2-amine (B1270859) derivatives has shown that acylation of the amino group followed by cyclization is a viable strategy. nih.gov

| Derivative | Proposed Structure | Method of Conjugation | Potential Biological Activity |

|---|---|---|---|

| 3 | 5-(5-(3-Methylbenzyl)thiazol-2-yl)-1,3,4-oxadiazol-2-amine | Cyclization of a semicarbazide (B1199961) derivative | Antibacterial, Anti-inflammatory |

| 4 | 2-(5-(3-Methylbenzyl)thiazol-2-yl)-5-phenyl-1,3,4-oxadiazole | Dehydrative cyclization of a diacylhydrazine intermediate | Anticonvulsant, Antidepressant |

Pyrimidine (B1678525) Conjugates:

Pyrimidines are fundamental components of nucleic acids and are prevalent in many therapeutic agents. The synthesis of pyrimidine-thiazole conjugates can be achieved through various condensation reactions. For example, the 2-amino group of this compound can react with a β-dicarbonyl compound, such as acetylacetone, in the presence of a catalyst to form a pyrimidine ring fused to the thiazole or linked via the amino group.

Studies on the synthesis of thiazolo[5,4-d]pyrimidines have demonstrated that the thiazole ring can be constructed first, followed by the annulation of the pyrimidine ring. A similar strategy could be adapted for the target compound.

| Derivative | Proposed Structure | Method of Conjugation | Potential Biological Activity |

|---|---|---|---|

| 5 | N-(5-(3-Methylbenzyl)thiazol-2-yl)pyrimidin-2-amine | Nucleophilic substitution of a halopyrimidine | Kinase inhibition, Anticancer |

| 6 | 2-(5-(3-Methylbenzyl)thiazol-2-ylamino)pyrimidin-4(3H)-one | Condensation with a β-ketoester | Antiviral, Immunomodulatory |

Development of Bioisosteres and Analogues

Bioisosterism is a strategy in drug design where a functional group or a substituent in a lead compound is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

Bioisosteric Replacements for the Phenyl Ring:

The 3-methylphenyl group of this compound can be replaced with various bioisosteres to explore the structure-activity relationship. For instance, replacing the phenyl ring with other aromatic heterocycles like pyridine, thiophene, or furan (B31954) can alter the electronic properties and hydrogen bonding capabilities of the molecule. Saturated rings such as cyclohexane (B81311) or piperidine (B6355638) can also be introduced to probe the importance of the aromaticity for biological activity.

Analogues with Modified Linkers and Substituents:

Furthermore, the methyl group on the phenyl ring can be substituted with other small alkyl groups, halogens, or electron-donating or electron-withdrawing groups to fine-tune the electronic and steric properties of the compound.

| Analogue/Bioisostere | Structural Modification | Rationale for Modification |

|---|---|---|

| 7 | Replacement of the 3-methylphenyl group with a pyridine-3-yl group | Introduce a nitrogen atom for potential hydrogen bonding and altered electronics. |

| 8 | Replacement of the benzyl group with a phenoxy group | Modify the linker to alter conformational flexibility and polarity. |

| 9 | Substitution of the 3-methyl group with a 3-chloro or 3-fluoro group | Introduce halogen bonding potential and alter electronic properties. |

| 10 | Replacement of the 2-amino group with a hydroxyl or thiol group | Explore the role of the amino group in receptor binding. |

Spectroscopic and Structural Characterization Methodologies for 5 3 Methylbenzyl 1,3 Thiazol 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural confirmation of 5-(3-Methylbenzyl)-1,3-thiazol-2-amine.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the 3-methylbenzyl group would typically appear in the downfield region, approximately between δ 7.0 and 7.3 ppm. The protons of the thiazole (B1198619) ring are also expected in the aromatic region. The methylene (B1212753) protons (CH₂) connecting the benzyl (B1604629) and thiazole moieties would likely produce a singlet at around δ 4.0 ppm. The methyl group (CH₃) on the benzyl ring would give a singlet further upfield, typically around δ 2.3 ppm. The amine protons (NH₂) are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed in the region of δ 5.0-7.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the thiazole and benzyl rings would resonate in the aromatic region (δ 110-160 ppm). The C2 carbon of the thiazole ring, being adjacent to two heteroatoms, is expected to be significantly downfield. The methylene carbon would likely appear around δ 30-40 ppm, while the methyl carbon would be found in the upfield region, typically around δ 20-25 ppm.

Interactive Data Table: Predicted NMR Data

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| NH₂ | 5.0 - 7.0 (broad singlet) | - |

| Thiazole-H | 6.5 - 7.5 (singlet) | 100 - 150 |

| Benzyl-CH₂ | ~4.0 (singlet) | 30 - 40 |

| Benzyl-aromatic H | 7.0 - 7.3 (multiplet) | 125 - 140 |

| Benzyl-CH₃ | ~2.3 (singlet) | 20 - 25 |

| Thiazole-C2 | - | >160 |

| Thiazole-C4 | - | 140 - 150 |

| Thiazole-C5 | - | 115 - 125 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are anticipated in the 1500-1650 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole ring, may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N (Thiazole) | Stretching | 1600 - 1650 |

| C=C (Aromatic/Thiazole) | Stretching | 1450 - 1600 |

| C-S (Thiazole) | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure through fragmentation patterns. For this compound (C₁₁H₁₂N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule could include the cleavage of the benzylic C-C bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a thiazole-containing fragment. Another possible fragmentation is the loss of the amino group.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis | Expected Result |

| Molecular Formula | C₁₁H₁₂N₂S |

| Molecular Weight | 204.29 g/mol |

| [M]⁺ Peak (m/z) | 204 |

| Major Fragment (m/z) | 91 (tropylium ion) |

X-ray Crystallography for Solid-State Structural Determination

For crystalline derivatives, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure in the solid state. This technique can provide precise information on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which can be crucial for understanding the physical properties of the compound. For this compound, X-ray crystallography would confirm the planarity of the thiazole ring and the relative orientation of the 3-methylbenzyl substituent.

Interactive Data Table: Parameters Determined by X-ray Crystallography

| Structural Parameter | Information Provided |

| Crystal System | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | The size and shape of the repeating unit. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles defining molecular conformation. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical formula and the purity of the sample.

Interactive Data Table: Calculated Elemental Composition for C₁₁H₁₂N₂S

| Element | Symbol | Atomic Weight | Calculated Percentage (%) |

| Carbon | C | 12.01 | 64.67 |

| Hydrogen | H | 1.01 | 5.92 |

| Nitrogen | N | 14.01 | 13.71 |

| Sulfur | S | 32.07 | 15.70 |

In Vitro Biological Activities of 5 3 Methylbenzyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of research, and derivatives of 5-(3-Methylbenzyl)-1,3-thiazol-2-amine have demonstrated notable potential in combating various microbial pathogens.

Evaluation Against Bacterial Strains

Thiazole (B1198619) derivatives, in general, have been recognized for their antibacterial properties. While specific minimum inhibitory concentration (MIC) data for a series of this compound derivatives is not extensively available in publicly accessible literature, broader studies on related thiazole compounds provide valuable insights. For instance, certain thiazole derivatives have exhibited potent activity against Gram-positive bacteria, with reported MIC values as low as 10 μg/mL against Staphylococcus aureus. The antibacterial efficacy of these compounds is often attributed to their unique chemical structure, which can interfere with essential bacterial processes.

One study on a series of novel thiazole derivatives reported moderate to good antibacterial activity against a panel of six bacteria, with MIC values ranging from 0.17 to >3.75 mg/mL. nih.gov Another investigation into 3-methylbenzo[d]thiazol-methylquinolinium derivatives found strong antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Table 1: Representative In Vitro Antibacterial Activity of Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Thiazole Derivative | Staphylococcus aureus | 10 | |

| Thiazol-4(5H)-one derivative 6d | Staphylococcus aureus | 3.9 | cu.edu.eg |

| Thiazol-4(5H)-one derivative 6d | Klebsiella pneumoniae | 3.9 | cu.edu.eg |

| Thiazol-4(5H)-one derivative 6d | Streptococcus mutans | 7.8 | cu.edu.eg |

| Thiazol-4(5H)-one derivative 6d | Escherichia coli | 15.6 | cu.edu.eg |

Note: This table presents data for related thiazole derivatives to illustrate the potential of this class of compounds, as specific data for this compound derivatives is limited.

Assessment of Antifungal Potential

The antifungal properties of this compound derivatives have also been a subject of investigation. Studies on various thiazole analogs have demonstrated their ability to inhibit the growth of fungal pathogens. For example, a series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antimicrobial activity, including against the fungal strain Aspergillus niger. nih.gov Some of these compounds showed notable antifungal activity at higher concentrations. nih.gov

In another study, a series of heteroaryl(aryl) thiazole derivatives exhibited better antifungal activity than antibacterial activity, with MIC values in the range of 0.06–0.47 mg/mL. nih.gov

Table 2: Representative In Vitro Antifungal Activity of Thiazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

| Benzo[d]thiazole derivatives | Aspergillus niger | 50-75 | nih.gov |

| Heteroaryl(aryl) thiazole derivative 9 | Various fungi | 60-230 | nih.gov |

Anticancer and Antiproliferative Potentials

The development of novel anticancer agents is a cornerstone of oncological research, and derivatives of this compound have shown promise in this area.

Screening Against Various Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines. Research has indicated that derivatives of 5-(3-Methylphenyl)-1,3-thiazol-2-amine have been evaluated for their effects on cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The structural modifications on the thiazole ring and the benzyl (B1604629) group can significantly influence the anticancer activity and selectivity.

Assessment of Growth Inhibition (GI50, IC50 values)

The potency of these compounds is often quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values. While specific data for a comprehensive series of this compound derivatives is scarce, related thiazole compounds have shown significant activity. For instance, chimeric thiazole–androstenone derivatives have demonstrated potent growth-suppressive effects on melanoma cells, with GI50 values as low as 1.32 µM. nih.gov Another study on novel thiazole analogues reported potent activity against breast cancer cell lines, with one compound exhibiting an IC50 of 5.73 µM against MCF-7 cells. nih.gov

Table 3: Representative In Vitro Anticancer Activity of Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) | Reference |

| Chimeric thiazole–androstenone derivative | Melanoma (SK-MEL-28) | 1.32 (GI50) | nih.gov |

| Thiazole analogue 4 | Breast (MCF-7) | 5.73 (IC50) | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide 6d | Leukemia (K563) | comparable to dasatinib | semanticscholar.org |

| 2-amino-thiazole-5-carboxylic acid phenylamide 6d | Breast (MCF-7) | 20.2 (IC50) | semanticscholar.org |

| 2-amino-thiazole-5-carboxylic acid phenylamide 6d | Colon (HT-29) | 21.6 (IC50) | semanticscholar.org |

Note: This table includes data from related thiazole derivatives to highlight the anticancer potential, due to the limited availability of specific data for this compound derivatives.

Enzyme Inhibition Assays

The biological activities of this compound derivatives are often mediated through the inhibition of specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

Research has suggested that these compounds can act as enzyme inhibitors. For example, some thiazole derivatives have been reported to affect alkaline phosphatase activity, with IC50 values indicating significant inhibition at micromolar concentrations. Furthermore, studies on other thiazole-containing compounds have demonstrated inhibitory activity against enzymes such as carbonic anhydrases and acetylcholinesterase. For instance, a study on 5-benzyl-1,3,4-thiadiazole derivatives revealed moderate acetylcholinesterase-inhibition activity, with one compound showing an IC50 value of 33.16 µM. researchgate.net Another investigation into thiazole-methylsulfonyl derivatives reported IC50 values for carbonic anhydrase I and II inhibition in the range of 39.38–198.04 μM and 39.16–86.64 μM, respectively. cu.edu.eg

Table 4: Representative Enzyme Inhibition Activity of Thiazole Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase | 33.16 | researchgate.net |

| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase I | 39.38–198.04 | cu.edu.eg |

| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase II | 39.16–86.64 | cu.edu.eg |

Note: This table presents data for related thiazole derivatives to exemplify the enzyme inhibitory potential, as specific data for this compound derivatives is limited.

Kinase Inhibition

Thiazole-based compounds have been identified as a promising scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. The inhibitory potential of this compound derivatives against several kinases, including Src family kinases and cyclin-dependent kinases (CDKs), has been an area of active research.

Src Family Kinases: The 2-aminothiazole (B372263) core structure has been recognized as a template for the development of inhibitors targeting Src family kinases. While specific data for this compound is not extensively detailed in publicly available research, studies on analogous structures provide insight into the potential of this chemical class. For instance, a series of N-benzyl substituted (((2-morpholinoethoxy)phenyl) thiazol-4-yl)acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The unsubstituted N-benzyl derivative demonstrated inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in two different cell lines. chapman.edu This suggests that the benzyl group, a key feature of this compound, is compatible with Src kinase inhibition.

Cyclin-Dependent Kinases (CDKs): The thiazole ring is a recurring motif in the design of CDK inhibitors. Research into pyrimidines with thiazole ring systems has led to the identification of potent CDK9 inhibitors. One such compound demonstrated strong anti-proliferative effects on various cancer cell lines, with IC50 values ranging from 0.64 to 2.01 μM. nih.gov Additionally, novel 3-thiazolyl-indoles have been synthesized and evaluated as CDK2 inhibitors. nih.gov While direct inhibitory data for this compound on CDKs is not specified, the broader class of thiazole derivatives shows significant promise in this area.

| Compound Derivative | Target Kinase | Activity (IC50/GI50) |

|---|---|---|

| N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide | c-Src | 1.34 µM |

| Thiazole-pyrimidine derivative | CDK9 | 0.64 - 2.01 µM |

| 1,3-thiazole-5-carboxylic acid derivative | CK2 | 0.4 µM |

Other Enzyme Targets

Beyond kinases, the inhibitory effects of this compound derivatives have been explored against other classes of enzymes, including tyrosinase and alkaline phosphatase.

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. Several studies have investigated thiazole-containing compounds as tyrosinase inhibitors. A series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were synthesized and tested for their anti-tyrosinase activity. One of the most potent compounds, featuring a 2,4-dihydroxy substituent, exhibited an IC50 value of 1.60 µM. nih.gov Another study on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs identified a derivative with an IC50 value of 90 nM against mushroom tyrosinase, a potency 214 times greater than the standard inhibitor, kojic acid. mdpi.com These findings highlight the potential of the benzyl-thiazole scaffold in designing effective tyrosinase inhibitors.

Alkaline Phosphatase: Alkaline phosphatase (AP) isozymes are implicated in various physiological and pathological processes. Research has shown that thiazole derivatives can act as inhibitors of these enzymes. A study on thiazol-2-ylidene-benzamide derivatives identified a potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value of 0.079 µM. nih.gov Furthermore, a series of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines were evaluated, with one compound showing selective and potent inhibition of human intestinal alkaline phosphatase with an IC50 value of 0.71 µM. researchgate.net

| Compound Derivative | Enzyme Target | Activity (IC50) |

|---|---|---|

| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | Tyrosinase | 1.60 µM |

| (Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one | Tyrosinase | 0.090 µM |

| 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide | Alkaline Phosphatase (h-TNAP) | 0.079 µM |

| 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648) | Alkaline Phosphatase (h-IAP) | 0.71 µM |

Other Investigated In Vitro Activities

In addition to enzyme inhibition, derivatives of this compound have been assessed for other biological activities in vitro, such as antioxidant and anticonvulsant effects.

Anticonvulsant Activity: The central nervous system activity of thiazole-containing compounds has also been explored, with a focus on their potential as anticonvulsant agents. Studies on thiazolidin-4-one substituted thiazole derivatives have identified compounds with significant antiepileptic potency in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For example, one derivative, 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, was identified as a particularly active compound in a series. biointerfaceresearch.com Although direct anticonvulsant data for this compound is limited, the structural similarities to other active thiazole derivatives suggest this as a potential area for further investigation.

| Compound Derivative | Activity Type | Observed Effect |

|---|---|---|

| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | Antioxidant | Strong DPPH radical scavenging |

| Thiazolyl–catechol compounds | Antioxidant | Significant antioxidant activity |

| 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | Anticonvulsant | Active in MES and scPTZ models |

Structure Activity Relationship Sar Studies for 5 3 Methylbenzyl 1,3 Thiazol 2 Amine Analogues

Impact of Substituents on the Thiazole (B1198619) Ring at Positions 2 and 5

The substitution pattern at the C2 and C5 positions of the thiazole ring is a primary determinant of the biological activity of 5-(3-Methylbenzyl)-1,3-thiazol-2-amine analogues.

At the C2-amino position , modifications significantly alter the biological profile. For instance, the presence of a primary amino group is often crucial for activity. Introduction of a chlorine atom or bulky dialkyl groups on this amine has been shown to cause a significant decrease in antitumor efficacy. nih.gov Conversely, replacing aryl, anilino, or alkylamino side chains with a benzylamino or phenylethylamino moiety has been found to be beneficial for cyclin-dependent kinase (CDK) inhibitory activity. nih.gov In some series, N-desmethyl analogues have demonstrated tenfold greater potency than their N-methyl counterparts, highlighting the sensitivity of this position to even minor steric changes. nih.gov

The C5-position , which bears the benzyl (B1604629) group in the parent compound, is equally important. The nature of the substituent at this position can dramatically affect potency. Studies on related 2-aminothiazole (B372263) derivatives have shown that introducing small lipophilic groups like a bromo group can be well-tolerated, maintaining activity in the micromolar range for cancer cell lines. nih.gov However, the incorporation of larger groups such as a methyl or phenyl group at the C4 or C5 position has been observed to decrease potency. nih.gov The significance of the carboxanilide side chain at the fifth position of the thiazole ring has also been noted for its cytostatic impact on human chronic myeloid leukemia cells. mdpi.com

| Position | Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|

| C2-Amine | Chlorine or Dialkyl group | Significant decrease in antitumor activity | nih.gov |

| C2-Amine | Benzylamino/Phenylethylamino | Beneficial for CDK inhibitory activity | nih.gov |

| C2-Amine | N-desmethyl vs N-methyl | Tenfold increase in potency | nih.gov |

| C5 | Bromo group | Maintained micromolar antitumor activity | nih.gov |

| C5 | Methyl or Phenyl group | Decreased antitumor potency | nih.gov |

| C5 | Carboxanilide side chain | Cytostatic impact on leukemia cells | mdpi.com |

Role of the Benzyl Moiety and its Substitution Pattern

The benzyl group at the C5 position is a key structural feature, and its substitution pattern plays a pivotal role in modulating biological activity. The electronic and steric properties of substituents on the phenyl ring can fine-tune the compound's interaction with its biological target.

For anticancer activities, the position of substituents on the phenyl ring is critical. SAR studies have indicated that a meta-halogen on the phenyl ring confers better antitumor activity than a meta-methyl group. nih.gov The order of activity for different chloro-substitutions on the phenyl ring has been determined as m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov This suggests that both the position and the electronic nature of the substituent are important. Furthermore, the presence of a moderately polar functional group on the phenyl ring has been found to be detrimental to anticancer activities. nih.gov

In other classes of 2-aminothiazole derivatives targeting different biological endpoints, the substitution pattern on the distal aryl group also strongly influences affinity. For example, in a series of metabotropic glutamate (B1630785) receptor 5 (mGlu5) ligands, the combination of fluoro and nitrile substituents in the meta position to an alkynyl linker resulted in the highest affinity. nih.gov The presence of an electron-donating methoxy (B1213986) group on the phenyl ring has been shown in some instances to improve cytotoxicity compared to an electron-withdrawing nitro group. nih.gov

| Substituent Position | Substituent Type | Observed Impact on Activity | Reference |

|---|---|---|---|

| meta | Halogen (e.g., Cl) | Better antitumor activity than meta-methyl | nih.gov |

| Various | Chloro (Cl) | Order of activity: m-Cl > 3,4-Cl2 > 2,4-Cl2 | nih.gov |

| Any | Moderate polar function | Detrimental to anticancer activity | nih.gov |

| para | Methoxy (electron-donating) | Improved cytotoxicity in some series | nih.gov |

| para | Nitro (electron-withdrawing) | Lower cytotoxicity compared to methoxy in some series | nih.gov |

Influence of Hybridization with Other Heterocycles on Biological Profiles

The strategy of molecular hybridization, which involves combining the 2-aminothiazole scaffold with other heterocyclic rings, has been explored to develop analogues with enhanced or novel biological profiles. This approach can lead to compounds with improved potency, selectivity, or different mechanisms of action.

Several studies have reported the synthesis of 2-aminothiazole derivatives linked to or fused with other heterocycles such as imidazolidine, tetrazole, oxazepine, and indolinone. nanobe.orgsciopen.com For example, the replacement of a benzothiazole (B30560) scaffold with a thiazolo[5,4-b]pyridine (B1319707) core resulted in improved activity against HCT-116 and MCF-7 cancer cell lines. nih.gov

| Hybrid Structure | Appended Heterocycle | Observed Biological Profile | Reference |

|---|---|---|---|

| Thiazolo[5,4-b]pyridine | Pyridine (B92270) | Improved anticancer activity against HCT-116 and MCF-7 cell lines | nih.gov |

| Benzimidazole-thiazole hybrid | Benzimidazole | Significant COX-2 inhibitory activity | researchgate.net |

| Thiazole-imidazolidine hybrid | Imidazolidine | Reported antimicrobial activity | nanobe.org |

| Thiazole-tetrazole hybrid | Tetrazole | Reported antimicrobial activity | nanobe.org |

Correlation between Molecular Features and Specific Biological Responses

The biological activity of this compound analogues is intrinsically linked to their physicochemical properties. Understanding the correlation between molecular features such as lipophilicity, electronic effects, and steric factors, and the resulting biological responses is key to rational drug design.

Lipophilicity plays a significant role in the antitumor activity of these compounds. The introduction of lipophilic substituents like methyl, bromo, or phenyl at the C4 and/or C5 positions of the thiazole ring has been explored, with some compounds showing moderate to good activity against cancer cell lines. nih.gov However, as previously noted, excessively bulky or polar groups on the benzyl moiety can be detrimental. nih.gov

Electronic effects of the substituents on the benzyl ring are also a major determinant of activity. As mentioned, electron-donating groups like methoxy may enhance cytotoxicity in certain contexts, while electron-withdrawing groups can have the opposite effect. nih.gov The superior activity of meta-halogen substituents over meta-methyl groups in anticancer assays points to a complex interplay of electronic and steric effects that influences binding to the target protein. nih.gov

Molecular Mechanism of Action Studies

Molecular Target Identification and Characterization

No specific molecular targets for 5-(3-Methylbenzyl)-1,3-thiazol-2-amine have been identified in published research. The unique steric and electronic properties imparted by the 3-methylbenzyl group suggest that its interactions with biological targets would be distinct from other thiazole (B1198619) derivatives. However, without dedicated studies, any discussion of its potential targets would be purely speculative.

There are no available reports on receptor binding assays conducted with this compound. Information regarding its affinity and selectivity for any specific receptors is therefore unknown.

While enzyme inhibition is a plausible mechanism of action for compounds of this class, there is no published data detailing the interaction of this compound with any enzyme active sites. Studies on related thiazole compounds have identified targets such as cyclooxygenase-1 (COX-1), but this cannot be extrapolated to the specific compound without direct evidence.

Cellular Pathway Modulation

Specific information on the effects of this compound on cellular signaling pathways is not documented in the available scientific literature.

There are no studies that have investigated or identified any cellular signaling pathways that are modulated by this compound.

Research on other thiazole-containing molecules has demonstrated the potential to induce apoptosis and cause cell cycle arrest in cancer cell lines. However, no such studies have been published for this compound, and therefore its capacity to elicit these effects remains unconfirmed.

Protein-Ligand Interaction Analysis

Detailed analyses of the protein-ligand interactions for this compound, such as those derived from computational docking or X-ray crystallography, are not available in the public domain. While molecular docking has been employed to study other thiazole derivatives, the specific binding modes and key amino acid interactions for this compound have not been reported.

Computational Chemistry and in Silico Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict the most stable three-dimensional arrangement of atoms. This optimized structure is crucial for understanding the molecule's steric and electronic properties.

From the optimized geometry, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap generally suggests higher reactivity. For thiazole (B1198619) derivatives, DFT calculations are often performed using basis sets like B3LYP/6-311G(d,p) to obtain reliable results. epu.edu.iqresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Generic 5-Benzyl-1,3-thiazol-2-amine Analog

| Parameter | Value (Hartree) | Value (eV) |

| Energy of HOMO | -0.235 | -6.39 |

| Energy of LUMO | -0.078 | -2.12 |

| HOMO-LUMO Gap (ΔE) | 0.157 | 4.27 |

Note: The data in this table is illustrative for a representative thiazole derivative and not the specific values for 5-(3-Methylbenzyl)-1,3-thiazol-2-amine.

Natural Bond Orbital (NBO) Analysis

Table 2: Illustrative NBO Analysis for a Generic 5-Benzyl-1,3-thiazol-2-amine Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(3) | π(C(2)-N(1)) | 25.4 |

| LP(1) S(1) | σ(C(5)-C(4)) | 5.8 |

| π(C(4)-C(5)) | π*(C(2)-N(3)) | 18.2 |

Note: The data in this table is illustrative for a representative thiazole derivative and not the specific values for this compound. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net Green and yellow represent intermediate potentials. These maps are useful for understanding hydrogen bonding and other non-covalent interactions. For aminothiazole compounds, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating their susceptibility to electrophilic attack, while the amino group protons would exhibit a positive potential. researchgate.netresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations can predict how this compound might bind to the active site of a specific biological target. The output of a docking study includes the binding pose of the ligand and a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. Thiazole derivatives have been docked against various biological targets to explore their potential as therapeutic agents. researchgate.netbiointerfaceresearch.comnih.gov

Table 3: Representative Molecular Docking Results for a Generic 5-Benzyl-1,3-thiazol-2-amine Analog with a Hypothetical Protein Target

| Ligand | Docking Score (kcal/mol) |

| Generic 5-Benzyl-1,3-thiazol-2-amine | -8.5 |

| Reference Inhibitor | -9.2 |

Note: The data in this table is illustrative and not based on actual docking studies of this compound.

Elucidation of Key Intermolecular Interactions

Beyond predicting the binding pose and affinity, molecular docking can elucidate the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying these key interactions is crucial for understanding the mechanism of action and for the rational design of more potent analogs. For a molecule like this compound, the amino group is a likely hydrogen bond donor, while the thiazole and benzyl (B1604629) rings can participate in hydrophobic and π-π interactions. nih.gov

Molecular Dynamics Simulations for Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand, such as "this compound," and its biological target, typically a protein. This computational method simulates the movement of atoms and molecules over time, providing a detailed view of the stability and conformational changes of the ligand-protein complex.

In studies of analogous 2-aminothiazole (B372263) derivatives, MD simulations have been instrumental in validating docking poses and assessing the stability of the ligand within the active site of a target protein. For instance, in the investigation of 2-aminothiazole derivatives as potential Aurora kinase inhibitors, MD simulations were conducted for extended periods, such as 100 nanoseconds, to confirm the stable binding of the lead compounds. nih.govacs.org Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand has reached an equilibrium state within the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand. Regions with high RMSF values are more mobile, while lower values indicate greater stability.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are crucial for binding affinity. MD simulations allow for the tracking of these interactions over time, highlighting the key residues involved in anchoring the ligand.

For "this compound," an MD simulation would involve docking the compound into the active site of a relevant target, followed by a simulation in a solvated environment that mimics physiological conditions. The resulting data would provide critical insights into the stability of the complex and the key interactions governing its binding, which are essential for understanding its mechanism of action and for guiding the design of more potent analogs. nih.gov The binding free energy of the complex can also be calculated using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach, offering a quantitative measure of binding affinity. tandfonline.comnih.gov

| Parameter | Typical Value/Observation for Stable Binding | Significance |

|---|---|---|

| RMSD of Ligand | < 2.5 Å | Indicates the ligand remains in a stable conformation within the binding site. |

| RMSF of Protein Residues | Low fluctuation in active site residues | Suggests that the binding of the ligand stabilizes the active site. |

| Radius of Gyration (RoG) | Stable over time | Indicates the overall compactness and stability of the protein-ligand complex. |

| Hydrogen Bonds | Consistent formation with key residues | Highlights the critical interactions responsible for binding affinity. |

| MM-GBSA Binding Free Energy | Negative value (e.g., -50 to -100 kcal/mol) | Quantifies the strength of the ligand-target interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.

For the 2-aminothiazole class of compounds, QSAR studies have been successfully employed to develop predictive models for a range of biological activities, including anticancer and antituberculosis effects. tandfonline.comjocpr.com The development of a QSAR model for "this compound" and its analogs would typically involve the following steps:

Data Set Collection: A series of 2-aminothiazole derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These can include topological, electronic, steric, and thermodynamic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

In a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors, descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the relative positive surface area (RPSA) were found to be significant in determining the inhibitory activity. tandfonline.com A hypothetical QSAR model for a series of compounds including "this compound" might reveal the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties, providing a roadmap for optimizing the structure to enhance its biological activity.

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| LogP (Hydrophobicity) | +0.5 | Increased hydrophobicity may lead to higher activity. |

| Molecular Weight | -0.01 | Larger molecules may have slightly lower activity. |

| Topological Polar Surface Area (TPSA) | +0.2 | Increased polar surface area could be beneficial for activity. |

| Number of Rotatable Bonds | -0.1 | Increased flexibility might be detrimental to activity. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed based on a set of active compounds like "this compound," it can be used as a 3D query in virtual screening campaigns. nih.gov Virtual screening involves searching large databases of chemical compounds to identify those that match the pharmacophore model. This approach allows for the rapid and cost-effective identification of novel molecules that are likely to exhibit the desired biological activity.

For the 2-aminothiazole scaffold, pharmacophore modeling and virtual screening have been successfully applied to discover new inhibitors for various therapeutic targets. nih.gov A pharmacophore model for "this compound" would likely include:

An aromatic ring feature corresponding to the benzyl group.

A hydrogen bond donor and acceptor associated with the 2-amino group and the thiazole nitrogen.

A hydrophobic feature from the methyl group on the benzyl ring.

This model could then be used to screen chemical libraries for new compounds that possess these key features in the correct spatial orientation. The identified "hits" would then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for chemical synthesis and biological testing. This integrated computational approach significantly accelerates the drug discovery process by focusing experimental efforts on the most promising candidates. asianpubs.orgresearchgate.net

Future Research Directions and Unaddressed Areas

Exploration of Novel Synthetic Pathways

The traditional Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides, remains a cornerstone for creating the 2-aminothiazole (B372263) core. However, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes to 5-(3-Methylbenzyl)-1,3-thiazol-2-amine.

Green Chemistry Approaches: The principles of green chemistry offer a promising avenue for innovation. One-pot synthesis procedures, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce waste. For instance, a one-pot reaction starting from 3-methylbenzaldehyde, a suitable ketone, and thiourea (B124793) in the presence of an eco-friendly catalyst could be explored. The use of greener solvents, such as water or bio-based solvents like polyethylene (B3416737) glycol (PEG), should be investigated as alternatives to traditional organic solvents.

Catalyst Innovation: Research into novel catalysts can also yield significant improvements. The use of organocatalysts, such as asparagine, has been shown to be effective in the synthesis of other 2-aminothiazoles and could be adapted for this specific compound. Furthermore, the application of heterogeneous catalysts, including silica-supported tungstosilisic acid or magnetic nanoparticles, could facilitate easier product purification and catalyst recycling, aligning with the goals of sustainable chemistry. The use of natural extracts, for example from neem leaves, as catalysts presents another innovative and sustainable option.

Alternative Reagents: Exploring alternatives to traditional halogenating agents is another key area. Reagents like trichloroisocyanuric acid (TCCA) are being investigated as safer and more environmentally friendly halogen sources for the in situ generation of α-haloketones, a critical intermediate in many 2-aminothiazole syntheses.

A summary of potential novel synthetic approaches is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Synthesis | Combination of multiple reaction steps without isolation of intermediates. | Increased efficiency, reduced waste, and lower costs. |

| Green Catalysis | Utilization of organocatalysts (e.g., asparagine), heterogeneous catalysts, or natural extracts. | Milder reaction conditions, easier catalyst recovery, and reduced environmental impact. |

| Aqueous Synthesis | Using water as the primary solvent. | Environmentally benign, low cost, and enhanced safety. |

| Alternative Halogenating Agents | Employing reagents like TCCA instead of elemental bromine or iodine. | Improved safety and reduced environmental concerns. |

Diversification of Chemical Space Through Advanced Derivatization

To fully explore the therapeutic potential of this compound, a systematic and extensive derivatization program is essential. By modifying different parts of the molecule, it is possible to fine-tune its physicochemical properties and biological activity.

N-2 Position Derivatization: The 2-amino group is a prime site for modification. Acylation with various substituted benzoyl chlorides or other acylating agents could yield a library of N-acyl derivatives. Such modifications have been shown to significantly impact the antitubercular activity of other 2-aminothiazoles. Furthermore, the synthesis of urea (B33335) and thiourea derivatives at this position can introduce new hydrogen bonding capabilities, potentially enhancing interactions with biological targets.

C-4 Position Modification: While the parent compound has a hydrogen at the C-4 position, introducing substituents here could profoundly influence its biological profile. The introduction of aryl groups, as seen in many biologically active 2-aminothiazoles, could be explored. This could be achieved through synthetic routes that start with a precursor already bearing the desired C-4 substituent.

Modifications of the 3-Methylbenzyl Group: The 3-methylbenzyl moiety at the C-5 position offers numerous possibilities for derivatization. The methyl group can be replaced with other alkyl groups of varying sizes and electronic properties. The phenyl ring can be substituted with a range of electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule. Isosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems could also lead to novel compounds with distinct biological activities.

The following table outlines potential derivatization strategies.

| Position of Derivatization | Type of Modification | Potential Impact |

| N-2 (Amino Group) | Acylation, Urea/Thiourea formation | Modulation of biological activity (e.g., antimicrobial), alteration of solubility and pharmacokinetic properties. |

| C-4 Position | Introduction of aryl or other substituents | Significant impact on target binding and overall biological profile. |

| C-5 (3-Methylbenzyl group) | Substitution on the phenyl ring, variation of the alkyl linker, isosteric replacement of the phenyl ring. | Fine-tuning of lipophilicity, electronic properties, and steric interactions with the target. |

Identification of New Biological Targets and Mechanisms

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. While this promiscuity can sometimes lead to non-specific binding, it also suggests a vast and underexplored therapeutic potential for this compound.

Kinase Inhibition: A significant number of 2-aminothiazole derivatives have been identified as potent kinase inhibitors. Therefore, screening this compound and its derivatives against a broad panel of kinases could uncover novel anticancer or anti-inflammatory agents. Targets of interest could include Src family kinases, vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinases (CDKs).

Antimicrobial and Antiprion Activity: The 2-aminothiazole core is present in several antimicrobial agents. Future research should involve comprehensive screening against a wide range of bacteria and fungi to identify potential new anti-infective applications. Additionally, given that some 2-aminothiazoles have shown activity against prions, investigating this compound for the treatment of neurodegenerative diseases like Creutzfeldt-Jakob disease is warranted.

Novel Target Classes: High-throughput screening (HTS) of large compound libraries against novel biological targets could reveal unexpected activities for this compound. This unbiased approach could lead to the discovery of first-in-class inhibitors for previously undrugged targets.

The table below summarizes potential therapeutic areas and corresponding biological targets for investigation.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Protein kinases (e.g., Src, VEGFR-2, CDKs), Hec1/Nek2 |

| Infectious Diseases | Bacterial and fungal enzymes, Mycobacterium tuberculosis targets |

| Neurodegenerative Diseases | Prion proteins, enzymes involved in neuroinflammation |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, other inflammatory mediators |

Application of Advanced Computational Methods for Predictive Design

In silico techniques are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. The application of these methods to this compound can significantly accelerate the drug development process.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives with corresponding biological activity data is generated, QSAR models can be developed. These models mathematically correlate the structural features of the molecules with their activity, allowing for the prediction of the potency of yet-unsynthesized compounds. This can guide the design of more potent analogs and help to prioritize synthetic efforts.

Molecular Docking: If a specific biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. This provides valuable insights into the key molecular interactions responsible for binding and can guide the design of new derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-target interaction, revealing the stability of the binding complex and the conformational changes that occur upon binding. This can help to refine the understanding of the binding mechanism and inform the design of more effective inhibitors.

ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage assessment of drug-likeness can help to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Strategies for Enhancing Selectivity and Potency

A key challenge in drug development is to optimize a lead compound to achieve high potency against the desired target while minimizing off-target effects, thereby ensuring selectivity and reducing the risk of side effects.

Structure-Based Drug Design: Once the three-dimensional structure of the biological target is known, structure-based design can be employed to rationally design modifications to this compound that enhance its binding affinity and selectivity. This involves identifying specific interactions with the target's active site and designing new derivatives that can exploit these interactions more effectively.

Isosteric and Bioisosteric Replacement: The replacement of certain functional groups with others that have similar steric and electronic properties (isosteres) or that produce similar biological responses (bioisosteres) can lead to improved potency and selectivity. For example, replacing the 3-methylbenzyl group with other substituted aryl or heteroaryl rings could lead to derivatives with enhanced activity and a better side-effect profile.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create more potent and selective inhibitors. The 2-aminothiazole core of this compound could serve as a starting point for such a fragment-based approach.

Lead Optimization: A systematic lead optimization campaign, guided by the principles of medicinal chemistry and aided by computational tools, will be crucial. This involves iterative cycles of design, synthesis, and biological testing to systematically improve the potency, selectivity, and pharmacokinetic properties of the lead compound.

Q & A

Q. What are the optimal synthetic routes for 5-(3-Methylbenzyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?